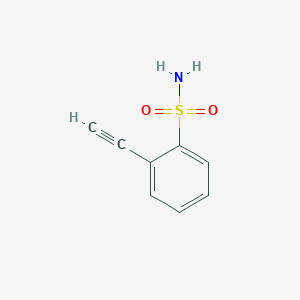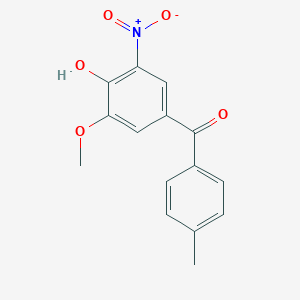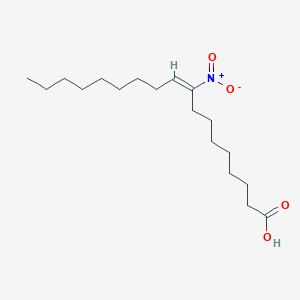
2-Ethynylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide derivative that has been found to have potential applications in various fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
2-Ethynylbenzenesulfonamide has been found to have potential applications in various fields of scientific research. In medicine, it has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In agriculture, it has been studied for its herbicidal properties. It has been found to inhibit the growth of weeds by interfering with their metabolic pathways. In material science, it has been studied for its ability to form self-assembled monolayers on gold surfaces. These monolayers have potential applications in the development of biosensors and other electronic devices.
Mécanisme D'action
The mechanism of action of 2-Ethynylbenzenesulfonamide is not fully understood. However, it has been proposed that it inhibits the activity of enzymes that are involved in important metabolic pathways. For example, in cancer cells, it has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in pH regulation. In weeds, it has been found to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
Effets Biochimiques Et Physiologiques
2-Ethynylbenzenesulfonamide has been found to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, which is a programmed cell death process. It has also been found to inhibit the growth and proliferation of cancer cells by interfering with their metabolic pathways. In weeds, it has been found to inhibit the growth and development of the plant by interfering with their metabolic pathways. In material science, it has been found to form self-assembled monolayers on gold surfaces, which can be used for the development of biosensors and other electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Ethynylbenzenesulfonamide in lab experiments is its unique properties, which make it suitable for various applications. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using 2-Ethynylbenzenesulfonamide in lab experiments is its potential toxicity. It has been found to be toxic to some organisms, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-Ethynylbenzenesulfonamide. One direction is the further study of its anticancer properties. It has been found to be effective against various types of cancer cells, and further research may lead to the development of new cancer treatments. Another direction is the study of its herbicidal properties. It has been found to be effective against various types of weeds, and further research may lead to the development of new herbicides. Finally, the study of its self-assembling properties may lead to the development of new electronic devices and biosensors.
Conclusion:
In conclusion, 2-Ethynylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields, including medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of enzymes that are involved in important metabolic pathways. It has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the study of 2-Ethynylbenzenesulfonamide, including the further study of its anticancer and herbicidal properties, and the study of its self-assembling properties.
Méthodes De Synthèse
The synthesis of 2-Ethynylbenzenesulfonamide involves the reaction of benzenesulfonyl chloride with acetylene in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white solid product. The purity of the product can be improved by recrystallization from an appropriate solvent.
Propriétés
Numéro CAS |
149364-67-0 |
|---|---|
Nom du produit |
2-Ethynylbenzenesulfonamide |
Formule moléculaire |
C8H7NO2S |
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
2-ethynylbenzenesulfonamide |
InChI |
InChI=1S/C8H7NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h1,3-6H,(H2,9,10,11) |
Clé InChI |
LSFGQQOZZDIOPF-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=CC=C1S(=O)(=O)N |
SMILES canonique |
C#CC1=CC=CC=C1S(=O)(=O)N |
Synonymes |
Benzenesulfonamide, 2-ethynyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)








